Tetrachloroguaiacol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrachloro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVKLJKDFFSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044155 | |
| Record name | 3,4,5,6-Tetrachloroguaiacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2539-17-5, 97331-56-1 | |
| Record name | Tetrachloroguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2539-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachloroguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxytetrachlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097331561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5,6-Tetrachloroguaiacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2539-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYTETRACHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIU326512E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Anthropogenic Sources of Tetrachloroguaiacol
Primary Industrial Sources and Formation Pathways
Tetrachloroguaiacol is a major chlorinated phenol (B47542) produced during the chlorine bleaching of wood pulp. oup.com The molecular chlorine or chlorine-containing compounds used as bleaching agents in the pulp and paper sector react with materials released from wood during pulping, leading to the formation of various chlorinated organic compounds, including TeCG. canada.caresearchgate.netros.edu.pl These compounds are formed as a result of complex reactions between reactive chlorine species and lignin (B12514952) present in the wood pulp. researchgate.net Historically, Canadian mills were estimated to use over 610,000 tonnes of chlorine annually, releasing over a million tonnes of chlorinated organic compounds into the aquatic environment. canada.ca
This compound is detected in the wastewater of pulp and paper mills. lookchem.com Effluents from pulp mills using bleaching processes are a primary source of TeCG release into aquatic environments. canada.ca These effluents can contain substantial quantities of both known and unknown chlorinated organic compounds. canada.ca TeCG has been identified as a chlorophenolic detected in wastewater. lookchem.com Studies have shown that TeCG is persistent in the environment upon release and can bioaccumulate significantly, with bioaccumulation factors ranging from 100- to 1,000-fold. oup.com Chlorinated methoxyphenols, including chloroguaiacols, can penetrate water organisms and bioaccumulate in their tissues at concentrations exceeding 1,000-fold of the amounts present in water. ros.edu.pl
Efforts to reduce the discharge of chlorinated organics, such as TeCG, have involved process renewal in pulp and paper mills, including the substitution of elemental chlorine with chlorine dioxide in bleaching processes and the modernization of biological effluent treatment. borenv.net For instance, one study reported a significant decrease in the concentration of the predominant chloroguaiacol, 3,4,5-trichloroguaiacol (B1221916) (345-CG), from 140 µg/L in 1991 to approximately 1 µg/L in 1993 in the effluent, following such changes. The total concentration of measured chlorophenolic compounds decreased from about 350 µg/L to less than 10 µg/L in the same period. borenv.net
Environmental Transformation Pathways Leading to this compound Formation
This compound is a product formed from the degradation pathway of pentachlorophenol (B1679276) (PCP) in fungal communities. lookchem.comnih.govusbio.netcymitquimica.com PCP is a globally dispersed and persistent pollutant, and its degradation can lead to the formation of various chlorinated derivatives. nih.govub.edu Fungi, particularly penicillia, play a key role in the biotic degradation of PCP in forest soils, forming an array of degradation intermediates and by-products, including hydroquinone, resorcinol, and catechol derivatives, some of which are chlorinated. nih.govub.edu The formation of TeCG isomers in fungi exposed to PCP occurs through phase II conjugation reactions, specifically O-methylation of the tetrachlorinated derivatives of PCP. ub.edu
Microbial biotransformation is a key process in the environmental fate of chemical contaminants, including the formation and degradation of chlorinated compounds. nih.govmdpi.com Fungi are known to be responsible for the formation of methoxyphenols, including chlorinated derivatives like 4,6-dichloroguaiacol (B190118) and 4,5,6-trichloroguaiacol, from other aromatic structures and inorganic chlorine in soil. ros.edu.pl Specifically, the formation of this compound (TeC-G) isomers has been reported in fungi exposed to PCP, occurring via O-methylation of tetrachlorinated PCP derivatives. ub.edu One such isomer, TeC-p-G (drosophilin A), has been identified in Basidiomycota strains. ub.edu
While some microbial strains can transform chlorinated guaiacols, the presence of a chlorine atom at the 6-position in the aromatic ring can prevent the metabolism of the compound, suggesting recalcitrance to elimination. ros.edu.plnih.govresearchgate.net Anaerobic bacteria can also transform chloroguaiacols, chloroveratroles, and chlorocatechols through processes like de-O-methylation and selective dechlorination. nih.gov However, this compound is among the compounds that undergo mono-de-O-methylation less rapidly compared to some trichloroguaiacol and tetrachloroveratrole (B1614509) isomers. nih.gov
Distribution and Concentrations within Environmental Compartments
This compound is persistent in the environment and bioaccumulates significantly. oup.com It has been detected in various aquatic environmental compartments, extending up to 1400 km downstream from bleached pulp mill outfalls. canada.ca The persistence of chlorinated organic compounds in aquatic environments is influenced by factors such as water pH, organic carbon content of suspended particulate matter and sediments, the presence of a biofilm layer, partition coefficients, water solubility, and temperature. canada.ca
TeCG has a high potential for accumulation in aquatic biota, with concentrations reaching up to 111 µg/kg in fish. nih.gov Its presence has also been linked to drinking water and air in areas affected by industrial pollution. nih.gov
Table 1: Reported Concentrations of Chlorinated Phenolic Compounds in Pulp Mill Effluents
| Compound Group | Concentration Range (µg/L) (1991) | Concentration Range (µg/L) (1993/1995) | Source |
| 3,4,5-Trichloroguaiacol | 140 | ~1 | Kaukas pulp and paper mill effluent borenv.net |
| Total Chlorophenolic Compounds | ~350 | <10 | Kaukas pulp and paper mill effluent borenv.net |
Note: These values reflect concentrations before and after process changes (chlorine substitution with chlorine dioxide and biological treatment modernization) in a specific pulp and paper mill, demonstrating the impact of such changes on effluent composition. borenv.net
Table 2: Bioaccumulation Potential of this compound
| Compound | Bioaccumulation Factor | Medium | Source |
| This compound | 100- to 1,000-fold | Aquatic biota (relative to water) | oup.com |
| This compound | Up to 111 µg/kg | Fish tissue (reported concentration) | nih.gov |
Note: These figures highlight the significant tendency of this compound to accumulate in living organisms within aquatic ecosystems. oup.comnih.gov
Table 3: Half-lives of Chloroorganic Chemicals in a Finnish Watercourse
| Compound | Half-life (days) | Elimination Mechanism | Source |
| 3,4,5-Trichloroguaiacol | ~3 | Biodegradation and transport-controlled | nih.gov |
| 4,5,6-Trichloroguaiacol | ~3 | Biodegradation and transport-controlled | nih.gov |
| This compound | ~3 | Biodegradation and transport-controlled | nih.gov |
| 2,4,6-Trichlorophenol | ~3 | Biodegradation and transport-controlled | nih.gov |
Note: These half-lives indicate a relatively rapid environmental elimination for these specific chloroorganic compounds in the studied watercourse, primarily driven by biodegradation and transport. nih.gov
Aquatic Ecosystems (e.g., Rivers, Lakes, Effluents)
Aquatic environments are major recipients of this compound, primarily due to discharges from industrial activities. The most significant anthropogenic source is the wood pulp bleaching process within the pulp and paper industry ros.edu.plcanada.ca. During this process, inexpensive bleaching agents like sodium hypochlorite (B82951) and chlorine dioxide react with low molecular weight aromatic compounds derived from lignin, as well as pesticides accumulated in processed wood, leading to the formation and release of high concentrations of chlorinated aromatic compounds, including chloroguaiacols like TeCG ros.edu.pl.
Research findings indicate substantial discharges of these compounds:
An estimated 10 to 100 grams of chlorinated guaiacols, including TeCG, are discharged per ton of bleached kraft pulp with the spent bleach liquor into recipient waters ros.edu.pl.
High concentrations, ranging from 1 to 100 µg/L, have been observed in effluents produced during wood pulp bleaching in paper production ros.edu.pl.
This compound has been detected in various aquatic bodies, demonstrating its widespread distribution:
In the Baltic Sea, concentrations of TeCG were measured between 1 and 5 ng/L ros.edu.pl.
Canadian studies have identified bleached pulp mill-generated chlorinated organic compounds, including TeCG, in freshwater systems over 600 km downstream from their source canada.ca. For instance, a monitoring survey of the Athabasca River in November 1988 found TeCG concentrations of 186 ppt (B1677978) (ng/L) 20 km downstream of a bleached pulp mill, whereas no chloroguaiacols were detected above the mill canada.ca.
TeCG exhibits considerable persistence in aquatic environments. Highly chlorinated organic compounds can persist for days to weeks or even longer, with increased persistence noted during winter, particularly under ice conditions canada.ca. These compounds are also resistant to biodegradation, with only 4-15% decomposition observed after 30 days and 30-70% after 20 weeks in surface waters ros.edu.pl.
A critical aspect of TeCG's environmental impact is its potential for bioaccumulation in aquatic organisms. This compound can penetrate water organisms and accumulate in their tissues, sometimes reaching concentrations that exceed those in the surrounding water by more than 1000-fold ros.edu.plnih.gov. This bioaccumulation can lead to significant levels in the food chain; for example, TeCG has been reported to reach concentrations of up to 111 µg/kg in fish nih.gov. Investigations have detected TeCG in fish liver fat from areas exposed to bleachery effluent discharge, with concentrations ranging from 40 to 400 µg/kg cdnsciencepub.com.
The following table summarizes reported concentrations of this compound in various aquatic environments:
| Environment Type | Location/Source | Concentration Range | Unit | Reference |
| Effluents | Wood pulp bleaching | 1 - 100 | µg/L | ros.edu.pl |
| Sea Water | Baltic Sea | 1 - 5 | ng/L | ros.edu.pl |
| River Water | Athabasca River (20 km downstream of pulp mill) | 186 | ppt (ng/L) | canada.ca |
| Fish Tissue | Aquatic biota | Up to 111 | µg/kg | nih.gov |
| Fish Liver Fat | Localities with bleachery effluent | 40 - 400 | µg/kg | cdnsciencepub.com |
Presence in Drinking Water and Air Environments
This compound has also been identified in drinking water supplies, posing a potential exposure pathway for human populations. Studies conducted in major Polish cities, such as Łódź, have detected TeCG in drinking water, with concentrations reaching up to 0.245 µg/L pjoes.com. Generally, higher concentrations of TeCG and other chlorinated methoxyphenols were observed during summer months pjoes.com. The presence of TeCG in drinking water can be influenced by the quality of the raw water source, particularly those with high organic matter content, which can serve as precursors for chlorinated compounds during water treatment processes pjoes.com. It is known that the disinfection of drinking water with chlorine can lead to the formation of chlorinated phenols when phenolic compounds are present in the source water researchgate.net.
Regarding air environments, this compound has been reported in the air of areas subjected to industrial pollution nih.gov. While specific concentration data for TeCG in air is less detailed in the provided search results compared to other related halomethoxybenzenes, it is broadly recognized that chlorinated methoxyphenols, including TeCG, are discharged to the atmosphere from industrial sources such as pulp mills wm.edu. Halomethoxybenzenes, a group that includes chlorinated compounds like tetrachloroveratrole (a related lignin byproduct from bleached kraft mill effluent), are pervasive in the atmosphere, indicating a potential for atmospheric transport and deposition of such compounds researchgate.netfrontiersin.org.
The following table presents reported concentrations of this compound in drinking water:
| Environment Type | Location | Concentration | Unit | Reference |
| Drinking Water | Łódź, Poland | 0.245 | µg/L | pjoes.com |
Environmental Fate and Transport Dynamics of Tetrachloroguaiacol
Environmental Persistence and Recalcitrance
Tetrachloroguaiacol exhibits notable persistence and recalcitrance in various environmental compartments. Its high stability and resistance to degradation are primarily attributed to its chlorinated phenolic structure and the presence of multiple chlorine substituents on the aromatic ring, which enhance its chemical resilience uni.lu. As a member of the broader class of chlorophenols, TeCG contributes to the widespread presence of persistent and recalcitrant toxicants in the environment nih.gov. This persistence allows chlorophenolic compounds to become widely distributed throughout the food chain nih.gov.
While TeCG generally demonstrates recalcitrance, several degradation pathways and factors influencing its persistence have been identified. For instance, certain fungal species, such as Epicoccum sp., Mucor circinelloides, and Penicillium expansum, can convert free this compound into bound forms, which are subsequently resistant to degradation by other fungi like Trichoderma harzianum nih.gov. This binding to organic matter, particularly in sediment, can significantly affect its persistence nih.govnih.gov.
Despite its recalcitrant nature, some microorganisms possess the enzymatic machinery to transform or degrade TeCG. The extracellular enzyme laccase, produced by the white-rot fungus Coriolus versicolor, has been shown to catalyze the dechlorination and demethylation of this compound, leading to the release of chloride ions nih.gov. The degradation pathway initiated by laccase involves demethylation, yielding tetrachlorocatechol, which is then further dechlorinated to products such as 2,3,5-trichloro-6-hydroxy-p-benzoquinone and 2,5-dichloro-3,6-dihydroxy-p-benzoquinone nih.gov.
Bacterial strains, including Rhodococcus chlorophenolicus PCP-I and other Rhodococcus and Mycobacterium species, have also demonstrated the ability to degrade this compound through hydroxylation and dechlorination nih.govuni.lu. Trichoderma harzianum has been observed to reduce concentrations of spiked (free) TeCG and dehalogenate it in mineral salts media nih.govwikidata.org. However, bacterial O-methylation can also transform this compound into tetrachloroveratrole (B1614509), a metabolite that itself possesses potentially hazardous biological activities and bioconcentration potential umweltprobenbank.de. The presence of a chlorine atom at the sixth carbon position in the aromatic ring of TeCG is believed to contribute to its recalcitrance to elimination wikipedia.org.
Table 1: Degradation Pathways and Microbial Agents for this compound
| Microbial Agent/Enzyme | Observed Action on this compound | Key Intermediates/Products | References |
| Laccase (Coriolus versicolor) | Dechlorination, Demethylation | Tetrachlorocatechol, 2,3,5-trichloro-6-hydroxy-p-benzoquinone, 2,5-dichloro-3,6-dihydroxy-p-benzoquinone | nih.gov |
| Rhodococcus spp. | Hydroxylation, Dechlorination | Chlorinated para-hydroquinones | nih.govuni.lu |
| Mycobacterium spp. | Hydroxylation, Dechlorination | Chlorinated para-hydroquinones | uni.lu |
| Trichoderma harzianum | Reduction in concentration, Dehalogenation | Not specified for intermediates | nih.govwikidata.org |
| Pseudomonas spp. | O-methylation | Tetrachloroveratrole | umweltprobenbank.de |
| Acinetobacter spp. | O-methylation | Tetrachloroveratrole | umweltprobenbank.de |
| Fungi (e.g., Epicoccum sp.) | Conversion to bound forms | Bound forms of TeCG | nih.gov |
Bioaccumulation and Bioconcentration Phenomena
This compound exhibits a significant propensity for bioaccumulation and bioconcentration in environmental organisms, particularly aquatic biota. This characteristic is largely driven by its lipophilicity, indicated by a LogP value of approximately 4.01 to 4.4 ctdbase.org.
Uptake and Accumulation in Aquatic Biota (e.g., Fish)
Research indicates that this compound has a high potential for accumulation in aquatic biota, with observed accumulation factors ranging from 100- to 1,000-fold nih.govnih.gov. In fish, TeCG concentrations can reach up to 111 μg/kg nih.gov. This substantial uptake and accumulation highlight the direct exposure risk to aquatic organisms in contaminated environments. Furthermore, bacterial O-methylation of this compound can lead to the formation of tetrachloroveratrole, a metabolite that also demonstrates significant bioconcentration potential in fish, with reported bioconcentration factors (based on fresh weight) of 4.4 on a logarithmic scale umweltprobenbank.de.
Table 2: Bioaccumulation Data for this compound and its Metabolite
| Compound | Organism/Matrix | Accumulation Factor | Concentration in Fish | LogP/XLogP3 | References |
| This compound | Aquatic biota | 100- to 1,000-fold | Up to 111 μg/kg | 4.01-4.4 | nih.govctdbase.orgnih.gov |
| Tetrachloroveratrole | Fish | Log BCF: 4.4 | Detected in fish from contaminated areas | 4.7 | nih.govumweltprobenbank.de |
Potential for Biomagnification within Food Chains
The persistent nature of chlorophenolic compounds, including this compound, contributes to their widespread presence throughout the food chain nih.gov. Given TeCG's high bioaccumulation potential in aquatic organisms nih.govnih.gov, there is a clear potential for biomagnification. Biomagnification occurs when the concentration of a substance increases progressively at successively higher trophic levels in a food chain. The detection of tetrachloroveratrole, a metabolite of TeCG, in fish from localities exposed to bleachery effluent, and its absence in fish from uncontaminated areas, further supports the notion of trophic transfer and potential biomagnification of TeCG and its derivatives within aquatic food webs umweltprobenbank.de.
Transport and Distribution Mechanisms in Complex Environmental Matrices
This compound's transport and distribution in the environment are influenced by its physicochemical properties and interactions with various environmental matrices such as water, air, and sediment. TeCG has been detected in drinking water and in the air of areas affected by industrial pollution, indicating its capacity for transport through both aquatic and atmospheric pathways nih.gov.
In aquatic systems, TeCG can partition into sediments due to its moderate lipophilicity (LogP values around 4.0-4.4) ctdbase.org. Binding to organic matter within the sediment phase is a significant distribution mechanism that affects both the persistence and bioavailability of TeCG nih.govnih.gov. Experiments have shown that chloroguaiacols, including this compound, can exist in contaminated sediments, and their bioavailability in such matrices is a critical factor determining their recalcitrance to microbial transformation nih.gov.
Degradation Pathways and Remediation Strategies for Tetrachloroguaiacol
Abiotic Degradation Processes
Beyond biological mechanisms, tetrachloroguaiacol can also undergo degradation through abiotic pathways, particularly in aqueous environments.
Photocatalytic Decomposition in Aqueous Systems
Photocatalytic decomposition represents a promising abiotic method for the degradation of phenolic compounds, including this compound, in aqueous systems. This technique leverages light energy to initiate chemical reactions, typically involving a photocatalyst. The process generates highly reactive species, primarily hydroxyl radicals (˙OH), but also holes (h+) and superoxide (B77818) ions (O2˙−), which are potent oxidizers capable of breaking down organic contaminants.
Photocatalysis is considered an efficient and cost-effective technique for pollutant degradation in water. The efficiency of photocatalytic systems can be influenced by various experimental parameters, such as the pH of the solution, which affects the Coulombic forces between the catalyst surface and the substrate.
Engineered Remediation and Treatment Technologies
To effectively manage and remove this compound from contaminated environments, various engineered remediation and treatment technologies have been developed.
Biological Wastewater Treatment Systems in Industrial Contexts
Biological wastewater treatment systems are widely employed for the removal of pollutants from industrial effluents, including those containing chlorinated organic compounds like this compound. These systems harness the metabolic activities of microorganisms to break down organic matter and other contaminants.
Biological treatment methods offer several advantages, such as the ability to treat a broad spectrum of pollutants and nutrients, with the potential for energy or chemical recovery and a reduction in the environmental impact of wastewater discharge. Both aerobic and anaerobic processes are utilized in these systems. Aerobic treatment, which requires oxygen for microbial activity, is common and includes technologies like activated sludge, trickling filters, and rotating biological contactors. For instance, the Biorulli® biodisc system is an aerobic biological oxidation system that uses rotating biological contactors to break down organic matter in civil and industrial wastewater.
While highly effective in pollutant removal, biological methods generally require longer treatment times compared to some chemical methods. They are also sensitive to environmental factors such as temperature, pH, oxygen levels, and the toxicity of the influent, necessitating careful monitoring and control. Emerging pollutants can sometimes disrupt these biological processes by inhibiting or eliminating microorganisms, altering their metabolism, or producing toxic intermediates.
Enzyme-Based Degradation Methodologies
Enzyme-based degradation methodologies offer a targeted and environmentally friendly approach to breaking down specific pollutants. For this compound, degradation by laccase, an enzyme typically produced by white-rot fungi, has been reported.
Enzymatic degradation involves specialized enzymes that break down complex organic molecules into simpler, less harmful compounds. Enzymes like laccases and peroxidases operate through oxidative pathways, initiating the breakdown of robust molecular structures by creating reactive sites that facilitate further degradation. This approach is gaining interest as a sustainable alternative to traditional biodegradation methods, offering efficient decomposition under ambient conditions. Despite their promise, challenges remain in the widespread application of enzyme-based degradation, including the ability to break down highly crystalline regions in some polymers, potential end-product inhibition of enzyme activity, and the high costs associated with enzyme production. However, ongoing research is addressing these limitations through novel production methods and system designs.
Adsorption and Biodegradation in Granular Activated Carbon Columns
The remediation of persistent organic pollutants like this compound (TeCG) often involves a combination of physical adsorption and biological degradation processes, particularly within granular activated carbon (GAC) columns. GAC serves as an effective adsorbent due to its high surface area and porous structure, which provides numerous sites for the physical adherence of organic molecules nih.govwikipedia.org. Beyond its adsorptive capacity, GAC also offers a favorable environment for the growth of microbial biofilms, thereby enhancing biodegradation uni.lunih.govfishersci.ca. This synergistic approach, often referred to as biological activated carbon (BAC) filtration, allows for sustained removal of contaminants over longer periods than adsorption alone, as microbial activity can regenerate adsorption sites by degrading adsorbed compounds or directly degrade compounds in the water phase fishersci.camassbank.eunih.govfishersci.ca.
This compound is a significant chlorophenolic compound detected in wastewaters, often formed as a degradation product of pentachlorophenol (B1679276) (PCP) within fungal communities nih.gov. Its highly chlorinated structure generally contributes to its recalcitrance to complete biodegradation compared to less chlorinated guaiacol (B22219) derivatives.
Detailed Research Findings on Biodegradation of Chlorinated Guaiacols
While specific quantitative data on the removal efficiency of this compound solely within GAC columns is limited in available literature, studies on the biodegradation of chlorinated guaiacols in related biological systems, such as anaerobic digester sludge, provide insights into its degradability. Research has shown that while less chlorinated guaiacols, such as 4,5,6-trichloroguaiacol, 4,5-dichloroguaiacol, and 4-chloroguaiacol, can be completely degraded by anaerobic digester sludge within four days at 0.2 mM concentrations, complete removal of this compound (TeCG) was not achieved under similar conditions. This indicates a higher resistance of TeCG to biodegradation compared to its less chlorinated counterparts.
The rate of biodegradation for these compounds in anaerobic digester sludge follows a specific order, as detailed in Table 1.
Table 1: Comparative Biodegradation Rates of Chlorinated Guaiacols in Anaerobic Digester Sludge
| Compound | Initial Concentration (mM) | Complete Degradation (4 days) | Relative Removal Rate (Adsorption & Biodegradation) |
| 4,5-Dichloroguaiacol | 0.2 | Yes | Highest |
| 4-Chloroguaiacol | 0.2 | Yes | Equal to 4,5,6-Trichloroguaiacol |
| 4,5,6-Trichloroguaiacol | 0.2 | Yes | Equal to 4-Chloroguaiacol |
| This compound (TeCG) | 0.2 | No | Lowest |
Furthermore, the initial degradation of TeCG was observed to be most rapid in cultures supplemented with glucose, suggesting that co-metabolism or the availability of an easily degradable carbon source can enhance its breakdown.
In the context of GAC columns, the adsorption component plays a crucial role in concentrating recalcitrant compounds like TeCG on the carbon surface, increasing their local concentration and extending their residence time within the bioreactor fishersci.ca. This prolonged contact time can facilitate microbial adaptation and degradation, even for compounds that are otherwise slowly biodegradable in the bulk water phase fishersci.ca. The microbial communities developed on GAC, often characterized by dominant phyla like Proteobacteria and the presence of known degraders such as Burkholderiales, Pseudomonadales, and Sphingomonadales, contribute to the breakdown of various organic compounds uni.lu. While direct quantitative data for TeCG removal in GAC columns is not extensively documented in the provided sources, the principles of GAC biofiltration suggest that it offers a promising strategy for its attenuation through a combination of adsorption and enhanced biological activity.
Ecotoxicological Implications and Biological Effects of Tetrachloroguaiacol Exposure
Impact on Aquatic Organism Physiology and Health
The kidney plays a crucial role in maintaining homeostasis and eliminating xenobiotics in fish through various membrane transport proteins nih.govfrontiersin.org. Exposure to TeCG can disrupt these vital processes, leading to significant physiological disturbances.
Tetrachloroguaiacol's inhibitory effects on renal xenobiotic elimination are multifaceted, involving both competitive inhibition of specific transport systems and broader alterations in renal membrane function.
This compound acts as a potent inhibitor of organic anion transport, a critical pathway for xenobiotic excretion in the kidneys. Research has demonstrated that TeCG competitively inhibits the uptake of model organic anions such as p-aminohippurate (B12120003) (PAH) in basolateral membrane (BLM) vesicles isolated from the rat kidney cortex oup.com. This inhibition is significant, with concentrations as low as 5 µM (1.3 mg/L) TeCG causing a notable reduction in PAH transport, and 200 µM TeCG completely abolishing it oup.com. The competitive nature of this inhibition is characterized by an inhibition constant (K_i) of 31.3 µM, indicating that TeCG competes with other organic anions for binding sites on the transporter oup.com. Furthermore, the degree of inhibition is pH-dependent; a decrease in assay pH diminishes the inhibitory effect, which is attributed to the reduced concentration of ionized TeCG at lower pH values oup.com. This mechanism suggests that TeCG directly interferes with the active secretion of organic anions, potentially leading to the accumulation of other xenobiotics that rely on this pathway for elimination.
Beyond specific competitive inhibition, this compound can induce broader alterations in renal membrane function, particularly affecting cotransport systems. Studies have shown that at higher concentrations (exceeding 100 µM), TeCG can exert multiple effects on renal membrane integrity and function oup.com. For instance, the basolateral membrane (BLM) sodium/glutarate cotransport system was observed to be modestly but significantly stimulated by TeCG concentrations ranging from 100 to 500 µM oup.com. Conversely, the brush border membrane (BBM) sodium/glucose cotransport system was inhibited by similar concentrations of TeCG oup.com. These findings indicate that TeCG's impact extends beyond single transporters, influencing various aspects of renal solute handling and potentially disrupting the delicate balance of ion and nutrient reabsorption and secretion in the kidney oup.com. However, at environmentally relevant plasma concentrations (typically 0.1 to 30 µM), the primary membrane effects of TeCG are predominantly related to its interference with organic anion secretion oup.com.
Sublethal exposure to this compound can elicit a range of physiological and biochemical responses in fish, impacting their metabolic processes and stress indicators.
Exposure to this compound (TCG) significantly modulates oxygen consumption in fish, such as rainbow trout (Oncorhynchus mykiss). When exposed for 24 hours to concentrations representing 50% and 25% of the 96 h-LC50, oxygen consumption decreased substantially to approximately 50-60% of basal levels nih.govresearchgate.net. In contrast, at the 96 h-LC50 concentration, oxygen consumption either remained stable or increased up to 130% of basal levels in the case of TCG nih.govresearchgate.netresearchgate.net. Despite these notable changes in oxygen consumption, studies indicate that cardiac function, including cardiac output, heart rate, and stroke volume, generally remained stable or showed only minor increases at the highest concentrations, suggesting that the observed decrease in oxygen consumption did not significantly impair cardiac performance nih.govresearchgate.netresearchgate.net. The effects of TCG on fish metabolism, particularly oxygen consumption, have been noted to be similar to those of pentachlorophenol (B1679276) (PCP) nih.govresearchgate.net.
Table 1: Effects of this compound (TCG) on Oxygen Consumption and Cardiac Function in Rainbow Trout (Oncorhynchus mykiss) (24h Exposure)
| TCG Concentration (relative to 96 h-LC50) | Oxygen Consumption (% of Basal Levels) | Cardiac Output | Heart Rate | Stroke Volume |
| 100% (96 h-LC50) | Increased up to 130% | Increased (smaller extent) researchgate.net | Stable | Stable |
| 50% | Decreased to 50-60% | Stable | Stable | Stable |
| 25% | Decreased to 50-60% | Stable | Stable | Stable |
This compound exposure induces distinct hematological and biochemical stress responses in fish, particularly in juvenile rainbow trout (Oncorhynchus mykiss). Following acute (24-hour) exposure to TeCG, significant changes are observed, including elevated levels of plasma cortisol and lactate (B86563) cdnsciencepub.com. Cortisol is a primary stress hormone in fish, and its increase indicates activation of the hypothalamic-pituitary-interrenal (HPI) axis, a key component of the stress response benthamopen.comresearchgate.net. Lactate elevation often signifies a shift towards anaerobic metabolism, a common secondary stress response cdnsciencepub.comresearchgate.net. Concurrently, acute exposure leads to reductions in hemoglobin and leucocrit levels cdnsciencepub.com. Hemoglobin is crucial for oxygen transport, and its decrease can impair the blood's oxygen-carrying capacity cdnsciencepub.comnih.gov. Leucocrit, a measure related to white blood cell volume, also decreases, potentially indicating an impact on immune function cdnsciencepub.com. Additionally, reductions in liver glycogen (B147801) and protein levels are observed, reflecting metabolic disturbances cdnsciencepub.com.
In contrast, chronic (25-day) exposure to TeCG results in a different pattern of response. While most parameters tend to return to control levels, some notable exceptions persist cdnsciencepub.com. Leucocrit remains elevated, suggesting a prolonged alteration in white blood cell profiles cdnsciencepub.com. Interestingly, plasma cortisol levels decrease under chronic exposure, which can sometimes indicate a state of chronic stress leading to HPI axis exhaustion or adaptation cdnsciencepub.com. Furthermore, disease resistance is impaired following chronic TeCG exposure, highlighting a long-term impact on the fish's ability to cope with pathogens cdnsciencepub.com. These findings align with a classic stress response observed in mammals and are consistent with observations in fish exposed to whole bleached kraft mill effluent (BKME), of which TeCG is a component cdnsciencepub.com.
Table 2: Hematological and Biochemical Responses in Juvenile Rainbow Trout (Oncorhynchus mykiss) to this compound (TeCG)
| Parameter | Acute Exposure (24h) | Chronic Exposure (25d) |
| Plasma Cortisol | Increased | Decreased |
| Plasma Lactate | Increased | Returned to control |
| Hemoglobin | Reduced | Returned to control |
| Leucocrit | Reduced | Elevated |
| Liver Glycogen | Reduced | Returned to control |
| Liver Protein | Reduced | Returned to control |
| Disease Resistance | Reduced | Impaired |
Underlying Mechanisms of Toxicity
Interference with Specific Biochemical Pathways and Cellular Functions
This compound exerts its biological effects by interfering with several key biochemical pathways and cellular functions. A notable impact is its uncoupling effect on mitochondrial oxidative phosphorylation. sigmaaldrich.com This process, vital for cellular energy production (ATP synthesis), is disrupted by TCG, leading to potential energetic imbalances within cells. sigmaaldrich.compravindyechem.net Specifically, this compound has been observed to have a distinct effect on the succinate (B1194679) dehydrogenase component of the respiratory chain, a critical enzyme complex within the mitochondria that plays a role in both the citric acid cycle and the electron transport chain. sigmaaldrich.com
Beyond mitochondrial disruption, TCG and other chlorinated guaiacols have been shown to disturb microsomal detoxification mechanisms. sigmaaldrich.com Studies indicate that these compounds can alter the oxygenation patterns of xenobiotics, such as N,N-dimethylaniline. For instance, exposure to chlorinated guaiacols leads to an increase in N-oxygenation while simultaneously decreasing C-oxygenation, suggesting a perturbation in the normal functioning of microsomal enzymes involved in detoxification. sigmaaldrich.com
The impact of TCG on cellular metabolism can also manifest as changes in oxygen consumption. In studies with rainbow trout (Oncorhynchus mykiss), exposure to this compound at concentrations equivalent to its 96-hour lethal concentration 50 (LC50) resulted in an increase in oxygen consumption, reaching up to 130% of basal levels. pravindyechem.net Conversely, at lower concentrations (25% and 50% of the 96-hour LC50), TCG caused a decrease in oxygen consumption to approximately 50-60% of basal levels. pravindyechem.net This biphasic response suggests complex dose-dependent effects on metabolic rates. Generally, phenols and their derivatives, including TCG, are known to alter enzyme activity and cellular metabolism, often through mechanisms involving free radical formation. fishersci.no
Table 1: Effects of this compound on Oxygen Consumption in Rainbow Trout
| TCG Concentration (% of 96h-LC50) | Effect on Oxygen Consumption (% of Basal Levels) | Reference |
| 100 | Increased to 130% | pravindyechem.net |
| 50 | Decreased to 50-60% | pravindyechem.net |
| 25 | Decreased to 50-60% | pravindyechem.net |
Interactions with Biological Membranes and Transport Systems
This compound is recognized as a potent inhibitor of renal organic anion transport, a critical process for the excretion of various endogenous compounds and xenobiotics from the body. fishersci.ca Given its pK_a of 6.0, TCG is expected to be significantly ionized (>95%) at physiological pH (~7.4), making it a likely candidate for interfering with organic anion transporters. fishersci.ca
Detailed investigations using isolated basolateral membrane (BLM) and luminal membrane (BBM) vesicles from rat kidney cortex have elucidated the specific interactions of TCG with renal membrane functions. fishersci.ca While passive membrane permeability, as assessed by mannitol (B672) uptake, was only affected at very high concentrations (≥ 1,000 μM), TCG demonstrated significant inhibition of mediated transport processes at much lower, environmentally relevant concentrations. fishersci.ca
A key finding is the competitive inhibition of p-aminohippurate (PAH) transport by BLM vesicles. fishersci.ca As little as 5 μM of TCG significantly inhibited PAH uptake, with total abolition of transport observed at 200 μM. fishersci.ca The inhibition constant (K_I) for this competitive interaction was determined to be 31.3 μM. fishersci.ca Furthermore, the degree of inhibition of PAH uptake diminished when the assay pH was lowered, which correlates with a reduced concentration of the ionized form of TCG. fishersci.ca
Beyond organic anion transport, TCG also exhibits other effects on renal membrane function. Studies have shown a modest, but statistically significant, stimulation of BLM sodium/glutarate cotransport by TCG concentrations ranging from 100 to 500 μM. fishersci.ca Conversely, the compound inhibited sodium/glucose cotransport in BBM vesicles at similar concentrations. fishersci.ca These findings collectively indicate that this compound has multiple and complex interactions with various transport systems within biological membranes, impacting xenobiotic excretion and potentially other physiological processes. fishersci.cafishersci.ca
Table 2: Effects of this compound on Renal Membrane Transport Systems
| Transport System | TCG Concentration | Effect | Inhibition Type | K_I (if applicable) | Reference |
| Passive Membrane Permeability (Mannitol) | ≥ 1,000 μM | Altered | N/A | N/A | fishersci.ca |
| p-Aminohippurate (PAH) Transport (BLM) | 5 μM | Significant Inhibition | Competitive | 31.3 μM | fishersci.ca |
| p-Aminohippurate (PAH) Transport (BLM) | 200 μM | Total Abolition | Competitive | N/A | fishersci.ca |
| Sodium/Glutarate Cotransport (BLM) | 100-500 μM | Modest Stimulation | N/A | N/A | fishersci.ca |
| Sodium/Glucose Cotransport (BBM) | 100-500 μM | Inhibition | N/A | N/A | fishersci.ca |
Advanced Analytical Methodologies for Tetrachloroguaiacol Research
Chromatographic and Spectrometric Techniques for Detection and Quantification
Chromatographic and spectrometric methods are fundamental for separating and identifying tetrachloroguaiacol from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized and versatile technique for the identification and quantification of organic substances, including volatile and semi-volatile organic contaminants such as this compound measurlabs.commeasurlabs.com. This method involves the separation of compounds based on their volatility in a gas chromatograph, followed by their identification via a mass spectrometer measurlabs.comncasi.org.
For trace and ultra-trace analysis of chlorophenolic compounds, including this compound, triple quadrupole GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) offers enhanced sensitivity and selectivity measurlabs.comthermofisher.comchromatographyonline.com. This advanced technique is particularly effective in complex matrices like water samples, allowing for the reliable and robust determination of chlorophenols at very low concentrations thermofisher.com. GC-MS/MS systems can achieve excellent linearity with high coefficients of determination (R²) and good response factor relative standard deviations (RSD), ensuring confidence in quantitative analysis thermofisher.com. The use of high thermal stability GC columns facilitates Gaussian peak shapes and baseline resolution, which is critical for precise and reliable quantitation thermofisher.com.
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique employed for the separation and analysis of compounds in a mixture, especially those that are non-volatile or thermally unstable chromatographytoday.comelgalabwater.com. LC can be combined with sensitive detection techniques such as mass spectrometry (LC-MS) or UV spectrophotometry to enhance its analytical power elgalabwater.com. This combination provides high sensitivity and selectivity, making it suitable for analyzing complex mixtures and obtaining quantitative data on trace components elgalabwater.com.
Liquid chromatography has been applied to the analysis of chlorophenols, including this compound, in various environmental samples such as water and soil nih.govscispace.com. It is useful for separating components within a sample while protecting the substance during analysis, which is beneficial when gas chromatography might degrade the analytes chromatographytoday.com. The use of liquid-solid extraction cartridges can aid in the stabilization of phenols prior to LC analysis nih.gov.
Spectrophotometric techniques measure how samples interact with light across different wavelengths (e.g., UV-Vis) and are capable of quantifying substance concentrations and characterizing materials measurlabs.com. These methods are particularly adept at detecting degradation products, which often exhibit distinct spectral profiles compared to their parent compounds ijrar.org. Changes in absorbance can indicate the formation of new compounds resulting from degradation pathways such as oxidation or hydrolysis ijrar.org.
In the context of chemical compounds like this compound, spectrophotometric analysis can be employed in stability studies to monitor changes in concentration over time and to identify the emergence of degradation products ijrar.org. This provides crucial insights into the compound's stability and potential transformation pathways. While specific research on spectrophotometric analysis of this compound degradation products was not found, the general principles apply to monitoring the integrity of chemical substances and their breakdown products in various matrices ijrar.orgdrawellanalytical.com. Challenges such as spectral interference from other compounds or photodegradation of the analyte must be addressed through selective extraction or light-blocking measures drawellanalytical.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules rsc.orgnd.edu. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule through the analysis of nuclear spins in a magnetic field rsc.orgnih.gov. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques are extensively used to identify individual functional groups, their anomeric configurations, and interglycosidic linkages rsc.orgnd.edunih.gov.
For this compound research, NMR spectroscopy is invaluable for confirming its structure and elucidating the structures of any by-products or derivatives formed during synthesis or degradation processes researchgate.net. For instance, NMR studies have been used to characterize trimeric quinone by-products formed during the preparation of this compound, revealing unusual long-range JCH coupling and conformational isomerism researchgate.net. Automated structure elucidation frameworks utilizing machine learning with ¹H and ¹³C NMR spectra can predict and rank possible structural connectivities, aiding in the identification of unknown compounds rsc.orgmeilerlab.org.
Sample Preparation and Derivatization Strategies for Complex Matrices
Effective sample preparation and derivatization are critical steps to ensure accurate and sensitive analysis of this compound, especially in complex matrices. Sample preparation often involves extraction techniques to isolate the target analyte from interfering substances and to concentrate it nih.govresearchgate.net. Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) researchgate.netnih.gov. For instance, SPE has been used for the purification and enrichment of pesticides and their metabolites, which are structurally related to this compound, from environmental water samples nih.gov.
Derivatization is frequently employed to improve the volatility, thermal stability, and detectability of analytes for chromatographic analysis researchgate.netnih.gov. For chlorinated phenolics like this compound, in-situ acetylation is a common derivatization strategy ncasi.org. This process converts the phenolic compounds into their more volatile acetate (B1210297) derivatives directly within the aqueous matrix, typically by adding acetic anhydride (B1165640) ncasi.org. The acetate derivatives are then extracted, often with solvents like hexane, before GC/MS analysis ncasi.org. Alkylation reactions using agents like trialkyloxonium tetrafluoroborates are also versatile derivatization methods that can be performed in both organic and aqueous media, enhancing detection performance for various analytes in GC-MS and LC-MS nih.gov. These strategies are crucial for overcoming challenges posed by complex sample matrices and achieving the required sensitivity for trace analysis researchgate.net.
Quantitative Analytical Approaches and Internal Standardization
Quantitative analysis in chromatography aims to measure the precise concentration or amount of an analyte within a sample longdom.org. This is typically achieved by measuring the peak area or height of the analyte in the chromatogram, which is proportional to its concentration longdom.org. Calibration curves are constructed using standards of known concentrations to establish this relationship, allowing for the determination of analyte concentrations in unknown samples longdom.orgjasco-global.com.
The internal standard method is a widely used quantitative analytical approach that significantly improves the accuracy and precision of chromatographic results longdom.orgwiley.comchromatographyonline.com. In this method, a known quantity of a carefully chosen substance, the internal standard (IS), is added uniformly to all samples and calibration standards prior to analysis jasco-global.comwiley.comchromatographyonline.com. The IS compensates for variations that can occur during sample preparation (e.g., extraction losses, evaporation) and instrumental analysis (e.g., injection volume errors, detector response fluctuations) longdom.orgjasco-global.comchromatographyonline.com.
For the analysis of chlorinated phenolics, including this compound, specific internal standards are often incorporated. For example, 3,4,5-trichlorophenol (B165643) has been used as an internal standard for the quantitation of chlorophenols and chloroguaiacols ncasi.org. Multi-deuterated analogues are frequently chosen as internal standards, especially when detection is by mass spectrometry, due to their similar chemical properties and elution behavior to the analyte but distinct mass, allowing for clear differentiation wiley.com. The calibration curve in the internal standard method plots the ratio of the analyte response to the internal standard response against the ratio of their concentrations jasco-global.comchromatographyonline.com. This approach ensures more reliable and reproducible quantitative results, particularly for trace-level analytes in challenging matrices longdom.orgwiley.com.
Application of QSAR and Machine Learning in Ecotoxicological Data Analysis
The assessment of environmental pollutants, including complex chlorinated organic compounds like this compound, increasingly relies on advanced computational methodologies such as Quantitative Structure-Activity Relationships (QSAR) and machine learning (ML). These approaches offer efficient and cost-effective alternatives to traditional experimental testing, particularly for predicting ecotoxicological endpoints and understanding the environmental fate of chemicals. They are especially valuable for compounds where experimental data are scarce or for screening large numbers of chemicals ecetoc.orgpeercommunityjournal.orgpeercommunityin.orgnih.gov.
Quantitative Structure-Activity Relationships (QSAR) in Ecotoxicology
QSAR models establish mathematical relationships between the structural and physicochemical properties of chemical compounds (molecular descriptors) and their biological activities or environmental fate ecetoc.org. For chlorinated organic compounds, lipophilicity, often quantified by the n-octanol/water partition coefficient (log K), is a frequently used and highly influential descriptor due to its strong correlation with bioaccumulation and toxicity, particularly for compounds exhibiting a narcotic mode of action nm.govoup.comtandfonline.com.
For instance, QSAR relationships have been successfully developed for the acute toxicity of various chlorophenols and chlorinated benzenes to aquatic organisms and soil-dwelling invertebrates like earthworms and springtails ecetoc.orgnm.govoup.com. These models demonstrate that increased hydrophobicity often leads to stronger associations with the lipid bilayers of cells, thereby increasing toxicity oup.com. A QSAR equation for predicting bioconcentration in fish, using log P (partition coefficient) as a descriptor, has shown good predictive power for a range of organic chemicals tandfonline.com.
While direct QSAR models specifically for this compound are not extensively detailed in the provided search results, its classification as a chlorinated guaiacol (B22219) positions it within the broader group of chlorophenols for which QSAR methodologies have proven effective. This compound itself has been noted for its high potential for accumulation in aquatic biota nih.gov. Studies have explored the bioconcentration potential of this compound and its effects on fish reproduction, indicating its relevance for such modeling efforts tandfonline.comcdnsciencepub.com.
Application of Machine Learning in Ecotoxicological Data Analysis
Machine learning techniques have gained significant traction in ecotoxicology due to their ability to identify complex, non-linear relationships within large datasets, often outperforming traditional linear QSAR methods peercommunityjournal.orgpeercommunityin.orgresearchgate.nettandfonline.com. These methods can process hundreds or thousands of molecular descriptors and are capable of building robust predictive models for various ecotoxicological endpoints, including acute toxicity to fish, crustaceans, and algae nih.govresearchgate.netdiva-portal.org.
Commonly employed machine learning algorithms in ecotoxicology include:
Random Forest (RF): Known for its robustness and ability to handle high-dimensional data researchgate.netmdpi.com.
Support Vector Machines (SVM): Effective for classification tasks in toxicity prediction tandfonline.comresearchgate.net.
Neural Networks (NN) / Deep Learning (DL): Capable of learning intricate patterns and representations directly from chemical structures (e.g., SMILES strings), offering broader applicability and often lower prediction errors compared to traditional QSAR methods tandfonline.comresearchgate.netchemrxiv.org.
Extreme Gradient Boosting (XGBoost): Demonstrated strong performance in predicting ecotoxicity characterization factors chemrxiv.org.
Partial Least Squares (PLS) Regression: A multivariate statistical method used for predicting toxicity from numerous molecular descriptors diva-portal.org.
These ML models contribute significantly to reducing the need for extensive animal testing by providing reliable predictions based on in silico calculations and in vitro data nih.govnih.govsciena.ch. For instance, models have been developed to predict in vivo acute fish toxicity from in vitro cytotoxicity data and even solely from in silico log K values for chlorinated alkanes nih.govacs.org.
Detailed Research Findings and Model Performance
Research findings highlight the predictive power of QSAR and ML models in ecotoxicology. For example, studies on chlorinated alkanes have shown strong correlations between in vitro cytotoxicity and hydrophobicity (log K), as well as in vivo acute fish toxicity nih.govacs.org.
Table 1: Illustrative Performance Metrics of QSAR/ML Models in Ecotoxicology for Chlorinated Compounds and General Pollutants
| Model Type | Chemical Class/Endpoint | Key Descriptor(s) | Performance Metric (r² or R²) | Reference |
| QSAR | Chlorinated Alkanes (in vitro cytotoxicity vs. hydrophobicity) nih.govacs.org | log K | r² = 0.883 | nih.govacs.org |
| QSAR | Chlorinated Alkanes (in vitro cytotoxicity vs. in vivo fish toxicity) nih.govacs.org | In vitro data | r² = 0.758 | nih.govacs.org |
| QSAR | Fish Bioconcentration | log P | r = 0.950 (for a bilinear model) | tandfonline.com |
| MLR (ML) | POPs Air Half-Lives | Molecular Descriptors, Molecular Fingerprints | R² = 0.919 | mdpi.com |
| XGBoost (ML) | Ecotoxicity Characterization Factors (continental freshwater) chemrxiv.org | Molecular Descriptors | R² up to 0.65 | chemrxiv.org |
| DNN (ML) | Mutagenicity Prediction | Molecular Feature Vectors | Accuracy = 92.95% (training), 83.81% (test) | researchgate.net |
| Various ML | Acute Aquatic Toxicity (Fish) sciena.ch | Chemical features | >90% correctness (predictions) | sciena.ch |
These models are particularly valuable for assessing chemicals like this compound, which are persistent and can bioaccumulate. By leveraging molecular descriptors and sophisticated algorithms, QSAR and machine learning provide robust tools for predicting the environmental behavior and potential ecotoxicological impacts of this compound and other complex organic pollutants, thereby supporting environmental risk assessment and regulatory efforts nih.govchemrxiv.org.
Current Research Challenges and Future Directions in Tetrachloroguaiacol Studies
Elucidating Complete Environmental Degradation Pathways and Metabolites
The environmental degradation of chlorinated phenolic compounds, including Tetrachloroguaiacol, is a complex process often characterized by slow and partial transformation. Research indicates that this compound can be formed as a degradation intermediate, for instance, from pentachlorophenol (B1679276) (PCP) by fungal communities lookchem.comctdbase.org. While some microorganisms, particularly white rot fungi like Phanerochaete chrysosporium, have demonstrated the ability to degrade chlorinated phenols through oxidoreductive enzymes (e.g., laccase, manganese peroxidase, and lignin (B12514952) peroxidase), the complete degradation pathways and the full spectrum of intermediate metabolites remain largely uncharacterized lookchem.comnih.gov.
A significant challenge lies in the observation that this compound can convert into "bound forms" within environmental matrices, such as soil, which are resistant to further degradation by microorganisms that would otherwise degrade the free compound labsolu.ca. This binding can hinder its bioavailability and subsequent breakdown. Future research must focus on:
Identifying all intermediate metabolites: A comprehensive understanding of the entire degradation cascade, including both chlorinated and non-chlorinated derivatives, is crucial for accurate environmental risk assessment nih.gov.
Investigating degradation in diverse environmental compartments: Studies should extend beyond controlled laboratory settings to real-world scenarios, considering varying soil types, aquatic environments, and anaerobic conditions, which can lead to different metabolic pathways (e.g., reductive dehalogenation under anaerobic conditions) nih.gov.
Understanding bound residue formation: Research is needed to characterize the nature of these bound forms, their long-term stability, and their potential for remobilization or delayed toxicity.
Role of microbial communities: Moving beyond pure cultures to study the collective degradation capabilities of microbial communities will provide a more realistic picture of environmental breakdown processes lookchem.com.
Deeper Understanding of this compound's Mode of Action in Diverse Biological Systems
While this compound is recognized as a toxic compound, a deeper, systems-level understanding of its mode of action across diverse biological systems is still evolving. Current toxicological assessments often focus on endpoint effects, but elucidating the molecular and cellular mechanisms by which this compound exerts its effects is a significant challenge jkchemical.com. This includes understanding how the compound interacts with biological molecules, triggers cellular responses, and impacts physiological processes in various organisms.
Key areas for future research include:
Molecular and cellular targets: Identifying specific receptors, enzymes, or cellular pathways that this compound interacts with in different organisms (e.g., aquatic invertebrates, fish, terrestrial plants, and mammals).
Omics technologies integration: Utilizing advanced "omics" approaches such as metabolomics, transcriptomics, and proteomics can provide insights into the metabolic changes and gene expression alterations induced by this compound exposure. This can help in mapping the biological effects at a molecular level and understanding the underlying mechanisms.
Comparative toxicology: Investigating the differences in mode of action across various species to better understand species sensitivity and extrapolate findings for broader ecological risk assessment.
Adverse Outcome Pathways (AOPs): Developing detailed AOPs for this compound, which link molecular initiating events to adverse outcomes at higher levels of biological organization, will enhance predictive toxicology and regulatory decision-making.
Comprehensive Assessment of Mixture Toxicity and Real-World Exposure Scenarios
Environmental exposure to chemicals rarely involves a single compound; rather, organisms are typically exposed to complex mixtures of pollutants. This compound, as an environmental contaminant, is often found alongside other chlorophenols, pesticides, and industrial chemicals. The assessment of mixture toxicity presents a major challenge due to the vast number of possible chemical combinations and the potential for additive, synergistic, or antagonistic interactions. Traditional toxicity data, largely based on single compounds, are often insufficient for evaluating real-world risks.
Challenges and future directions in this area include:
Complexity of mixtures: It is unfeasible to test all possible combinations of chemicals. Therefore, developing robust in silico models, such as quantitative structure-activity relationships (QSARs), that can predict the toxicity of multi-component mixtures is crucial, moving beyond models developed for homogeneous mixtures.
Real-world exposure data: There is a need for better characterization of "real-life" chemical mixtures in environmental compartments (e.g., water, soil) and their transfer to biological systems. This requires integrating environmental monitoring data with human biomonitoring and epidemiological studies.
Mechanistic understanding of interactions: Research should focus on understanding the toxicokinetic and toxicodynamic processes involved in joint toxicity, especially for compounds that may have similar or different modes of action.
Regulatory frameworks: A significant challenge is the need to gradually shift from single chemical-oriented standard setting to mixture-oriented (real-life-oriented) standard setting in regulatory practices ctdbase.org. Initiatives like the European Union's Green Deal and projects such as PANORAMIX aim to address these gaps by providing scientific grounds for implementing adequate regulatory measures for chemical mixture risk assessment.
Development of Innovative and Sustainable Remediation Technologies
The remediation of sites contaminated with this compound and similar persistent organic pollutants requires innovative and sustainable approaches. While various remediation methods exist (e.g., physical, chemical, biological), challenges include the recalcitrant nature of compounds like this compound, high costs, and potential for secondary pollution from some chemical treatments.
Future directions for developing innovative and sustainable remediation technologies for this compound include:
Advanced Bioremediation: Enhancing bioremediation techniques, particularly those involving microorganisms (e.g., bacteria, fungi) capable of mineralizing or transforming this compound into less toxic products nih.gov. This includes optimizing conditions for microbial activity and exploring novel microbial strains or consortia.
Phytoremediation: Investigating the potential of plants to absorb, degrade, or stabilize this compound in contaminated soils and water, offering a cost-effective and environmentally friendly alternative.
Nanotechnology in Remediation: Exploring the application of nanomaterials for efficient adsorption or catalytic degradation of this compound in environmental matrices.
Green and Sustainable Remediation (GSR): Integrating remediation efforts with broader sustainability goals, focusing on minimizing energy and resource consumption, reducing waste generation, and promoting ecological restoration. This involves a holistic approach that considers the environmental, social, and economic impacts of remediation technologies.
Combined Approaches: Developing integrated remediation strategies that combine different technologies (e.g., biological and physical-chemical methods) to address complex contamination scenarios more effectively.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying Tetrachloroguaiacol in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used due to their sensitivity for chlorinated phenols. For aqueous samples, solid-phase extraction (SPE) with C18 cartridges is recommended for preconcentration. Detection limits should be validated using spiked matrices, with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
Q. How can researchers optimize synthesis protocols for Tetrachloroguacol derivatives in laboratory settings?
- Methodological Answer : Controlled chlorination of guaiacol under anhydrous conditions (e.g., using Cl₂ gas in dichloromethane) ensures regioselectivity. Reaction progress should be monitored via thin-layer chromatography (TLC), followed by purification via column chromatography. Final products must be characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm substituent positions and purity .
Q. What are the key physicochemical properties of this compound influencing its environmental mobility?
- Methodological Answer : Log Kₒw (octanol-water partition coefficient) and water solubility are critical. Experimental determination via shake-flask method (OECD 107) or predictive models (e.g., EPI Suite) can guide environmental fate studies. Hydrolysis rates should be assessed at varying pH levels (e.g., 4–9) to model degradation pathways in natural systems .
Advanced Research Questions
Q. How should researchers address contradictions in reported degradation half-lives of this compound across different studies?
- Methodological Answer : Perform sensitivity analysis to identify variables (e.g., light intensity, microbial activity) causing discrepancies. Meta-analysis of existing data using mixed-effects models can account for study heterogeneity. Laboratory simulations under controlled conditions (e.g., UV irradiation in climate chambers) should replicate field parameters (pH, temperature) to isolate contributing factors .
Q. What experimental designs are optimal for evaluating this compound’s interactions with co-contaminants in soil ecosystems?
- Methodological Answer : Use factorial designs to test synergistic/antagonistic effects (e.g., with heavy metals or pesticides). Microcosm studies should include abiotic controls (sterilized soil) and vary contaminant ratios. Analytical techniques like LC-QTOF-MS enable non-target screening for transformation products. Statistical tools like principal component analysis (PCA) can disentangle interaction effects .
Q. How can mechanistic insights into this compound toxicity be derived from conflicting in vitro and in vivo data?
- Methodological Answer : Apply adverse outcome pathway (AOP) frameworks to link molecular initiating events (e.g., oxidative stress biomarkers) to apical outcomes (e.g., hepatotoxicity). Comparative dose-response modeling (e.g., benchmark dose analysis) reconciles interspecies differences. Organ-on-chip systems may bridge gaps by replicating human tissue-specific responses under physiologically relevant conditions .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing spatial-temporal trends of this compound in groundwater?
- Methodological Answer : Geostatistical tools (e.g., kriging) interpolate contamination hotspots using sampling coordinates. Time-series analysis (e.g., autoregressive integrated moving average, ARIMA) models seasonal fluctuations. Data should be log-transformed to address non-normality, and cross-validation ensures model robustness .
Q. How can researchers validate the accuracy of predictive models for this compound bioaccumulation in aquatic organisms?
- Methodological Answer : Compare model outputs (e.g., BCF—bioconcentration factor) with empirical data from controlled exposure experiments. Use Akaike information criterion (AIC) to select best-fit models. Uncertainty analysis (Monte Carlo simulations) quantifies parameter variability, while receiver operating characteristic (ROC) curves assess predictive performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
